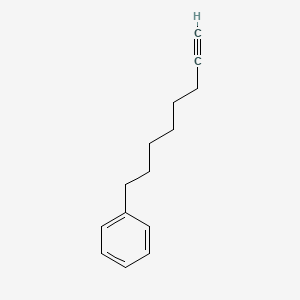
Oct-7-yn-1-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oct-7-yn-1-ylbenzene: is an organic compound that belongs to the class of alkylbenzenes It features a benzene ring substituted with an oct-7-yn-1-yl group, which includes both a triple bond and a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oct-7-yn-1-ylbenzene typically involves the coupling of a benzene derivative with an alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide (such as bromobenzene) with an alkyne (such as oct-7-yne) in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The reaction proceeds smoothly under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Oct-7-yn-1-ylbenzene undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products Formed:
Oxidation: Formation of oct-7-yn-1-one or oct-7-yn-1-al.
Reduction: Formation of oct-7-en-1-ylbenzene or octylbenzene.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Oct-7-yn-1-ylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: It can be used as a probe or ligand in biochemical studies to investigate interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of oct-7-yn-1-ylbenzene depends on the specific reactions it undergoes. For example, in hydrogenation reactions, the alkyne group interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the triple bond. In electrophilic aromatic substitution reactions, the benzene ring’s electron-rich nature attracts electrophiles, leading to the formation of substituted products.
Vergleich Mit ähnlichen Verbindungen
Oct-1-en-7-yn-2-ylbenzene: Similar structure but with a different position of the double bond.
Oct-1-yn-1-ylbenzene: Lacks the double bond, resulting in different reactivity.
Oct-7-en-1-ylbenzene: Contains a double bond instead of a triple bond.
Uniqueness: Oct-7-yn-1-ylbenzene is unique due to the presence of both a benzene ring and an alkyne group, which imparts distinct reactivity and versatility in chemical transformations. Its ability to undergo a wide range of reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C14H18 |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
oct-7-ynylbenzene |
InChI |
InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h1,7,9-10,12-13H,3-6,8,11H2 |
InChI-Schlüssel |
NDUNUEBRUATAAG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


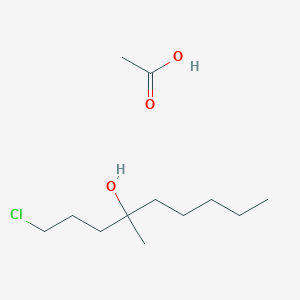
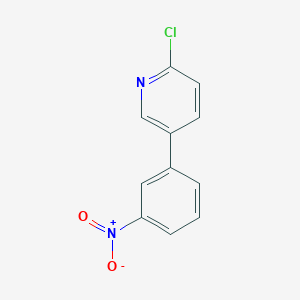
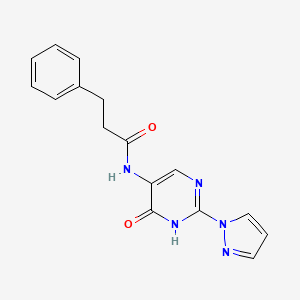
![Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)
![Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B13872835.png)
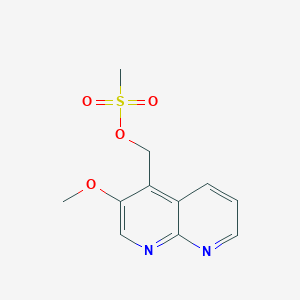
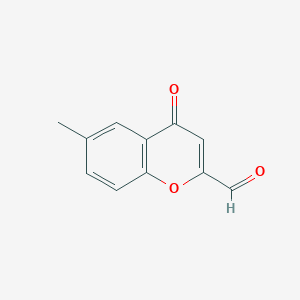

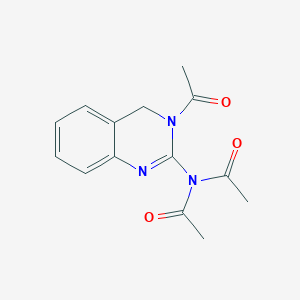
![[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
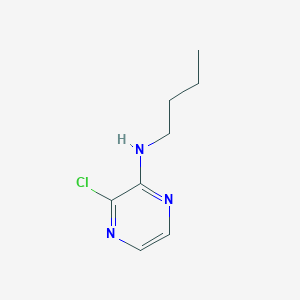
![2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol](/img/structure/B13872892.png)
![4-[(4-Methyltriazol-1-yl)methyl]piperidine](/img/structure/B13872893.png)
![4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872894.png)
